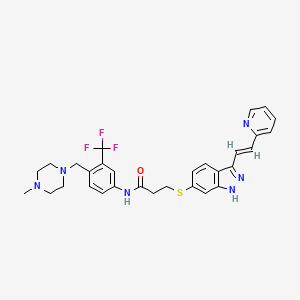

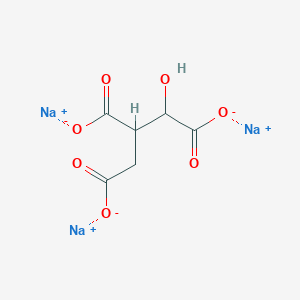

DL-Isocitric acid (trisodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-Isocitric acid (trisodium salt) is a chemical compound that serves as a protonated form of isocitrate, a substrate in the citric acid cycle. It is commonly used as a marker for determining the composition of isocitrates in fruit products, including fruit juices . The compound is typically found as a white crystalline powder and is highly soluble in water.

Métodos De Preparación

DL-Isocitric acid (trisodium salt) can be synthesized by reacting isocitric acid with sodium hydroxide. The reaction typically involves dissolving isocitric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of DL-Isocitric acid (trisodium salt) .

Industrial production methods often involve the use of fermentation processes where microorganisms such as Aspergillus niger are used to produce isocitric acid, which is then converted to its trisodium salt form through neutralization with sodium hydroxide .

Análisis De Reacciones Químicas

DL-Isocitric acid (trisodium salt) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the citric acid cycle.

Reduction: Reduction reactions can convert it back to isocitric acid.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxalosuccinic acid and isocitric acid .

Aplicaciones Científicas De Investigación

DL-Isocitric acid (trisodium salt) has a wide range of applications in scientific research:

Chemistry: It is used as a standard in analytical chemistry for the quantification of isocitrates in various samples.

Biology: It serves as a substrate in studies involving the citric acid cycle and energy metabolism.

Medicine: Research on metabolic disorders often involves the use of DL-Isocitric acid (trisodium salt) to study enzyme deficiencies and their effects on the citric acid cycle.

Industry: It is used in the food industry as a marker for quality control in fruit juices and other products

Mecanismo De Acción

DL-Isocitric acid (trisodium salt) exerts its effects primarily through its role as a substrate in the citric acid cycle. It is converted to oxalosuccinic acid by the enzyme isocitrate dehydrogenase. This conversion is crucial for the production of α-ketoglutarate, which is a key intermediate in the citric acid cycle. The pathway involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to nicotinamide adenine dinucleotide phosphate hydrogen (NADPH), which is essential for various biosynthetic reactions .

Comparación Con Compuestos Similares

DL-Isocitric acid (trisodium salt) can be compared with other similar compounds such as:

Citric acid: Both are tricarboxylic acids, but citric acid does not have the hydroxyl group present in isocitric acid.

α-Ketoglutaric acid: This compound is an intermediate in the citric acid cycle and is formed from the oxidation of isocitric acid.

Malic acid: Another intermediate in the citric acid cycle, but it lacks the additional carboxyl group present in isocitric acid.

The uniqueness of DL-Isocitric acid (trisodium salt) lies in its specific role in the citric acid cycle and its use as a marker for isocitrates in various products .

Propiedades

Fórmula molecular |

C6H5Na3O7 |

|---|---|

Peso molecular |

258.07 g/mol |

Nombre IUPAC |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

Clave InChI |

HWMVXEKEEAIYGB-UHFFFAOYSA-K |

SMILES canónico |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)

![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)